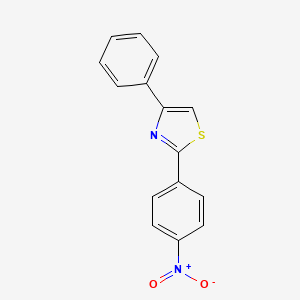

![molecular formula C12H17N3O2 B2501387 N-[4-(Hydrazinocarbonyl)phenyl]pentanamide CAS No. 847468-37-5](/img/structure/B2501387.png)

N-[4-(Hydrazinocarbonyl)phenyl]pentanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

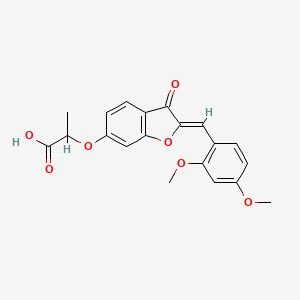

The compound "N-[4-(Hydrazinocarbonyl)phenyl]pentanamide" is a chemical entity that can be associated with a variety of biological activities. While the exact compound is not directly mentioned in the provided papers, similar compounds with the hydrazinocarbonyl functional group have been synthesized and studied for their potential biological applications. For instance, compounds with hydrazinocarbonyl moieties have been evaluated for their antimicrobial and antifungal activities , as inhibitors of kynurenine 3-hydroxylase , and for their antinociceptive and anti-inflammatory activities . Additionally, such compounds have been investigated as carbonic anhydrase inhibitors and potential cholesterol absorption inhibitors .

Synthesis Analysis

The synthesis of compounds related to "N-[4-(Hydrazinocarbonyl)phenyl]pentanamide" involves multiple steps, including the formation of hydrazones and coupling with various reagents to yield the desired products. For example, N-(2-(2-hydrazinyl-2-oxoethylamino)-2-oxoethyl) nicotinamide was reacted with different aldehydes to give hydrazones, which were further modified to produce dipeptide compounds . Similarly, the synthesis of azoles based on N,N'-bis(hydrazinocarbonyl-ethyl)-1,4-phenylenediamine was achieved through condensation with diketones, isocyanates, or isothiocyanates, followed by treatment with alkali or carbon disulfide .

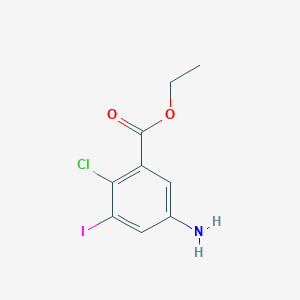

Molecular Structure Analysis

The molecular structure of compounds containing the hydrazinocarbonyl group is characterized by the presence of a hydrazine moiety bonded to a carbonyl group, which can form stable complexes with various substituents. The X-ray crystallographic study of a related compound, 2-(hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamide, revealed favorable interactions between the inhibitor and the enzyme carbonic anhydrase, which explains its strong affinity for certain isoforms .

Chemical Reactions Analysis

Compounds with the hydrazinocarbonyl group can undergo various chemical reactions, including the formation of hydrazones through reaction with aldehydes . They can also participate in decyclization reactions under the action of heterocyclic amines and can be used to synthesize azoles and their thio analogs . These reactions are crucial for the modification of the molecular structure to enhance biological activity and specificity.

Physical and Chemical Properties Analysis

The physical and chemical properties of "N-[4-(Hydrazinocarbonyl)phenyl]pentanamide" and related compounds are influenced by their functional groups and molecular structure. The hydrazinocarbonyl group contributes to the compounds' reactivity and potential interactions with biological targets. The antimicrobial activity of these compounds was evaluated, and they showed good activity with MIC values ranging from 50 to 500 µg/mL . The inhibitory activity of related compounds against kynurenine 3-hydroxylase was also characterized, with IC50 values in the nanomolar range .

Applications De Recherche Scientifique

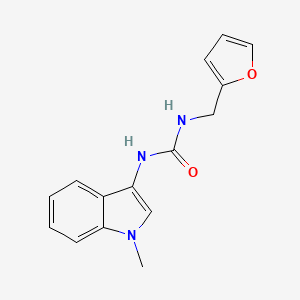

Enzyme Inhibition and Antioxidant Potential

Research by Kausar et al. (2019) involved the synthesis of Schiff bases from 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide, demonstrating significant enzyme inhibition against AChE and BChE enzymes and displaying antioxidant potential. The compounds were characterized using FTIR, NMR, Mass spectrometry, and X-ray diffraction, with some showing up to 91% inhibition against AChE and 92% against BChE, along with good antioxidant activity (Kausar et al., 2019).

Anthelmintic Properties

Silva et al. (2022) synthesized N-(4-Methoxyphenyl)Pentanamide as a simplified derivative of Albendazole, demonstrating anthelmintic properties against Toxocara canis. This compound was shown to affect the viability of parasites in a concentration-dependent manner and exhibited a lower cytotoxicity profile compared to Albendazole (Silva et al., 2022).

Anticonvulsant Activity

Meza-Toledo et al. (2008) reported the synthesis of DL-Fluorobenzenamides, including DL-3-hydroxy-3-phenyl pentanamide, and tested them as anticonvulsants. These compounds showed significant activity in seizures induced by pentylenetetrazol in mice, indicating their potential as anticonvulsant agents (Meza-Toledo et al., 2008).

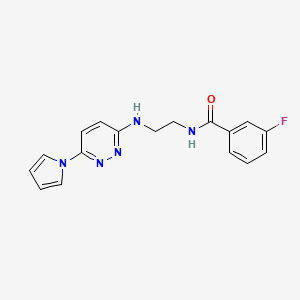

Antimicrobial Activity

Joshi (2015) explored the antimicrobial activities of new dihydropyridine derivatives derived from 3-Aryl-2-Isobutanoyl-N-Phenyl-Acrylamide, demonstrating that these compounds possess significant antimicrobial properties, potentially due to their interaction with microbial enzymes or cell membranes (Joshi, 2015).

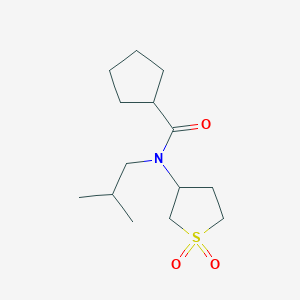

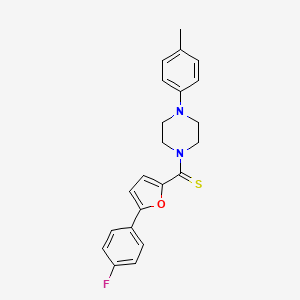

Synthesis and Characterization

Kai (2010) focused on the synthesis of 4-(4-Fluorophenyl)-2 (2-Methylpropanoyl)-4-Oxo-N,β-Diphenylbutanamide, demonstrating the synthetic routes and characterization of this compound and its intermediates. This research highlighted the compound's role as a key intermediate in the synthesis of atorvastatin, an important cholesterol-lowering drug (Zhou Kai, 2010).

Fungicidal and Antifungal Activity

Ienascu et al. (2018) synthesized novel derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide, including those with hydrazinocarbonyl groups, to assess their antifungal activity. These compounds showed promising results against phytopathogenic fungi and yeast, indicating their potential as fungicidal agents (Ienascu et al., 2018).

Safety and Hazards

Propriétés

IUPAC Name |

N-[4-(hydrazinecarbonyl)phenyl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-2-3-4-11(16)14-10-7-5-9(6-8-10)12(17)15-13/h5-8H,2-4,13H2,1H3,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SASGQRONSNPYIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=CC=C(C=C1)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(Hydrazinocarbonyl)phenyl]pentanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Methyl-N-[(4-methylthieno[3,2-b]pyrrol-5-yl)methyl]prop-2-enamide](/img/structure/B2501305.png)

![6-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-(m-tolyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2501307.png)

![(3-(pyridin-2-yloxy)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2501308.png)

![Tert-butyl (8R)-8-amino-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2501311.png)

![N-[3-(5-Cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propyl]prop-2-enamide](/img/structure/B2501325.png)

![7-(tert-butyl)-1-methyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2501326.png)